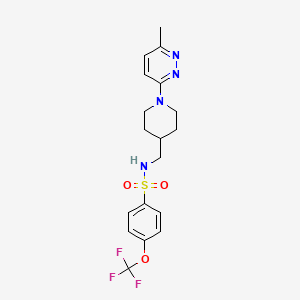
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21F3N4O3S and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized as follows:
- Molecular Formula : C18H22F3N4O2S
- Molecular Weight : 396.45 g/mol
- IUPAC Name : this compound
This structure incorporates a trifluoromethoxy group and a benzenesulfonamide moiety, which are often linked to enhanced biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related benzenesulfonamide derivatives have been shown to inhibit tumor cell proliferation and migration effectively. A study focusing on a similar compound demonstrated its ability to induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased oxidative stress and cell death .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in cell proliferation.
- Induction of Ferroptosis : By affecting the NRF2 pathway, it can enhance lipid peroxidation in tumor cells, triggering ferroptosis .
- Modulation of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to cellular damage and apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that related compounds significantly reduce the viability of various cancer cell lines. For example, MTT assays and colony formation assays are commonly employed to evaluate the cytotoxic effects of these compounds on tumor cells. The results typically indicate a dose-dependent inhibition of cell growth, supporting their potential as therapeutic agents .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Significant growth inhibition |
| MCF7 (Breast Cancer) | 7.5 | Moderate growth inhibition |
| A549 (Lung Cancer) | 6.0 | Significant growth inhibition |
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the therapeutic potential of these compounds. Animal models treated with similar sulfonamide derivatives have shown promising results in reducing tumor size and improving survival rates .
Case Studies
- Study on Ferroptosis Induction : A recent publication investigated the effects of a benzenesulfonamide derivative on tumor cells, revealing that it effectively induced ferroptosis through modulation of the NRF2 pathway. The study highlighted that treatment resulted in elevated levels of lipid peroxidation and decreased expression of protective proteins such as GPX4 .
- Antibacterial Properties : Some derivatives have also exhibited antibacterial activity against various strains, suggesting that modifications in the chemical structure can lead to diverse biological effects beyond antitumor activity .
属性
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-13-2-7-17(24-23-13)25-10-8-14(9-11-25)12-22-29(26,27)16-5-3-15(4-6-16)28-18(19,20)21/h2-7,14,22H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQSUDRPHCEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














